5-Bromo-2-methoxy-4-piperidinopyrimidine
Overview
Description
5-Bromo-2-methoxy-4-piperidinopyrimidine is a chemical compound with the molecular formula C10H14BrN3O . It has a molecular weight of 272.14 . The compound is also known by its IUPAC name 5-bromo-2-methoxy-4-(1-piperidinyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methoxy-4-piperidinopyrimidine is 1S/C10H14BrN3O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Antiviral Activity
A study demonstrated the synthesis and evaluation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, which includes compounds related to 5-bromo-2-methoxy-4-piperidinopyrimidine. These compounds, after further modifications, exhibited marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Heterocyclic Synthesis Applications
The regiospecific allylic mono- and dibromination of related compounds provides a pathway to synthesize a variety of heterocycles, indicating the utility of brominated intermediates like 5-bromo-2-methoxy-4-piperidinopyrimidine in complex organic syntheses (Martins, 2002).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel 5-bromopyrimidine derivatives for their potential applications in medicinal chemistry. One study describes the selective synthesis of novel 5-bromopyrimidine derivatives, indicating the versatility of bromopyrimidine compounds in synthetic organic chemistry (Jin Wusong, 2011).
Biological Activity
Some pyrimidine derivatives have been studied for their biological activity. For instance, disubstituted-5-cyano-4-hydroxypyrimidines were synthesized and evaluated for their antimicrobial and inhibitory activities against breast carcinoma cells, showcasing the potential of modified 5-bromo-2-methoxy-4-piperidinopyrimidine derivatives in cancer therapy (El-Moneim, 2014).
Dopamine Receptor Antagonists
A specific synthesis pathway for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative related to 5-bromo-2-methoxy-4-piperidinopyrimidine, has been described. This compound serves as a carboxylic acid moiety of a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, indicating its significance in neuropharmacology (Hirokawa et al., 2000).
properties
IUPAC Name |
5-bromo-2-methoxy-4-piperidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTHUCYSSKLAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236797 | |
Record name | Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-piperidinopyrimidine | |
CAS RN |
1393442-31-3 | |
Record name | Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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